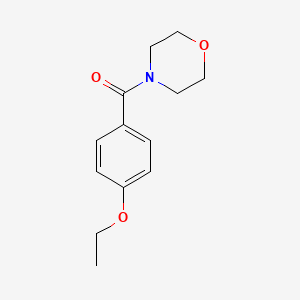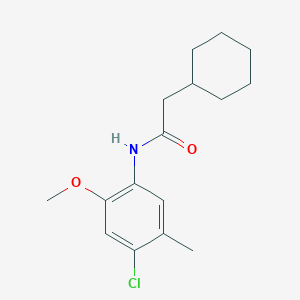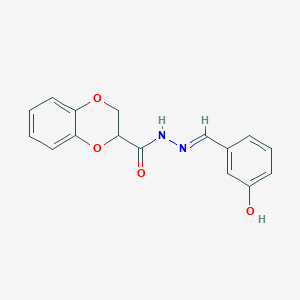
N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, also known as BHDC, is a chemical compound that has generated interest in the scientific community due to its potential therapeutic properties. BHDC is a derivative of benzodioxine, a class of compounds that has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various signaling pathways. This compound has been found to inhibit the NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in the production of pro-inflammatory mediators, such as COX-2 and iNOS. This compound has also been shown to increase the activity of antioxidant enzymes such as SOD and CAT. In addition, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to possess various biological activities. However, there are also some limitations to its use. This compound has poor solubility in water, which may limit its bioavailability. In addition, further studies are needed to determine its toxicity and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the study of N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the optimal dosages and routes of administration for this compound. In addition, the development of this compound analogs with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the elucidation of the mechanism of action of this compound may provide insights into the development of novel therapeutic strategies for various diseases.
Synthesemethoden
N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can be synthesized through a multi-step reaction involving the condensation of 3-hydroxybenzaldehyde and 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield this compound. The purity of this compound can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(3-hydroxybenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has been studied for its potential therapeutic properties in various disease models. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to scavenge free radicals and protect against oxidative stress-induced damage. In addition, this compound has been found to inhibit the proliferation of cancer cells and induce apoptosis.
Eigenschaften
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-12-5-3-4-11(8-12)9-17-18-16(20)15-10-21-13-6-1-2-7-14(13)22-15/h1-9,15,19H,10H2,(H,18,20)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRGDOJKJVDDIB-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

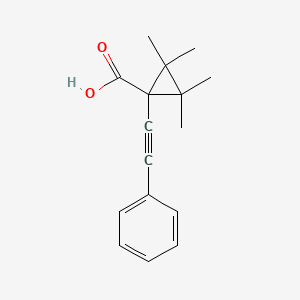

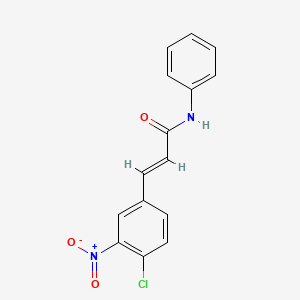
![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)
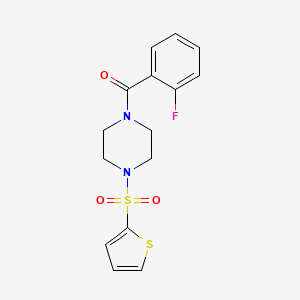
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
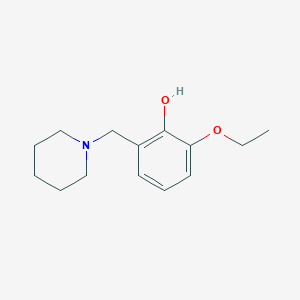

![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
